molecular formula C8H12N2 B046274 N,N-Dimethyl-p-phenylenediamine CAS No. 99-98-9

N,N-Dimethyl-p-phenylenediamine

Cat. No.: B046274
CAS No.: 99-98-9
M. Wt: 136.19 g/mol
InChI Key: BZORFPDSXLZWJF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N-Dimethyl-p-phenylenediamine (DMPD) primarily targets free chlorine in the environment . It reacts with hypochlorous acid and hypochlorite ions , which are forms of free chlorine .

Mode of Action

DMPD interacts with its targets through an oxidation reaction . When DMPD comes into contact with hypochlorous acid and hypochlorite ions, it undergoes oxidation, acquiring a pinkish color . This color change can be quantitatively related to the concentration of these substances if it’s inside the working range .

Biochemical Pathways

The primary biochemical pathway affected by DMPD is the redox reaction pathway . DMPD readily forms a stable, red radical cation, which is involved in a variety of redox reactions . The oxidation of DMPD under basic conditions has been reported to undergo hydrolytic decomposition .

Pharmacokinetics

It is known that dmpd is soluble in water , which suggests it could have good bioavailability.

Result of Action

The primary result of DMPD’s action is the formation of a pinkish/magenta color . This color change is used to measure the amount of free chlorine in the solution . The final products of the DMPD oxidation by the free chlorine are a free radical (responsible for the pinkish/magenta color) and an imine (colorless) .

Action Environment

The action of DMPD is influenced by environmental factors such as the presence of free chlorine and the pH of the solution . The oxidation of DMPD is favored under basic conditions . Additionally, DMPD is sensitive to air , suggesting that its action, efficacy, and stability could be influenced by exposure to air.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-p-phenylenediamine can be synthesized through several methods. One common synthetic route involves the methylation of p-phenylenediamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of nitro compounds. This method involves the reduction of nitrobenzene derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-p-phenylenediamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-p-phenylenediamine is unique due to its high reactivity in redox reactions and its ability to form stable radical cations. This makes it particularly useful in spectrophotometric detection methods and in the synthesis of complex molecular compounds .

Properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine
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InChI

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
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InChI Key

BZORFPDSXLZWJF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N
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Molecular Formula

C8H12N2
Record name DIMETHYL-P-PHENYLENEDIAMINE
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Related CAS

13806-04-7 (unspecified hydrochloride), 2052-46-2 (mono-hydrochloride), 24631-29-6 (oxalate[1:1]), 536-46-9 (di-hydrochloride), 536-47-0 (sulfate[1:1]), 60160-75-0 (sulfate[2:1]), 6219-73-4 (unspecified sulfate), 62778-12-5 (oxalate[2:1])
Record name N,N-Dimethyl-p-benzenediamine
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DSSTOX Substance ID

DTXSID6025149
Record name N,N-Dimethyl-p-phenylenediamine
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Molecular Weight

136.19 g/mol
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Physical Description

Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998), Colorless to reddish-violet solid; [HSDB] Black or grey solid; [MSDSonline]
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Boiling Point

504 °F at 760 mmHg (EPA, 1998), 263 °C, BP: 262 °C
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Flash Point

195 °F (NTP, 1992), 91.00 °C (195.80 °F) - closed cup, 90 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin, Soluble in alcohol, chloroform, ether
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Density

1.036 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.036 g/cu cm at 20 °C
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00791 [mmHg]
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Color/Form

Reddish-violet crystals, Needles from benzene

CAS No.

99-98-9
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Melting Point

106 to 127 °F (EPA, 1998), 53 °C; also stated as 41 °C
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Synthesis routes and methods I

Procedure details

In step (a), nitrosodimethylaniline is prepared from dimethylaniline by treatment with nitrite (NaNO2) in aqueous acid (HCl) solution. In step (b), the nitroso compound is reduced to form p-aminodimethylaniline in aqueous acid (HCl) solution using zinc dust solution. In steps (c), (d), and (e), the p-aminodimethylaniline is oxidized in aqueous acid solution with another molecule of dimethylaniline, and simultaneously a thiosulfonic acid group is introduced; the ring is then closed using manganese dioxide or copper sulfate. More specifically, a clear neutral solution of p-aminodimethylaniline is acidified (H2SO4), and a non-reducing zinc chloride solution is added (ZnCl2 with Na2Cr2O7). Aluminium thiosulfate (Al2(S2O3)3) and sodium thiosulfate (Na2S2O3) are added. Sodium dichromate (Na2Cr2O7) is added. The mixture is heated and aerated. Dimethylaniline is added. Sodium dichromate (Na2Cr2O7) is added. The mixture is heated, and becomes dark greenish-blue in colour due to the formation of the thiosulfonic acid of Bindschedler green. Manganese dioxide or copper sulfate is added, and the mixture heated, and the dye precipitates from the concentrated zinc chloride solution.
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Synthesis routes and methods II

Procedure details

4-nitroaniline (1.83 g; 13.24 mmol) is added portionwise to cooled (T=+4° C.) formic acid (3 mL; 66.2 mmol). Formaldehyde (37 wt. % solution in water; 2.72 mL; 29.13 mmol) is added and the resulting mixture refluxed for 24 h. After cooling at room temperature 6N HCl is added (2.2 mL) and the formed precipitate is filtered off. The filtrate is diluted with 1N NaOH (5 mL) and extracted with CH2Cl2 (3×20 mL); the organic collected extracts are dried over Na2SO4 and evaporated under vacuum to give a solid residue which, after treatment with a mixture of diisopropyl ether/acetone 1:1 and filtration, gives 4-nitro-N,N-dimethylaniline as a yellow powder (1.65 g; 9.93 mmol). Iron powder (2.145 g; 38.3 mmol) and 37% HCl (28 μl) are suspended in 96% ethyl alcohol (35 mL) and the mixture refluxed for 30′; at the end 4-nitro-N,N-dimethylaniline (0.64 g; 3.84 mmol) is added and the mixture left under reflux and stirring for 2 h. The hot mixture is filter over a Celite pad and, after cooling at room temperature, the filtrate is evaporated under vacuum. The oily residue is diluted with CH2Cl2 (25 mL) and washed with 1N NaOH (3×25 mL), dried over Na2SO4 and evaporated under vacuum to give 4-(N,N-dimethylamino)aniline as pale yellow oil (0.44 g; 3.26 mmol).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-p-phenylenediamine
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Reactant of Route 6
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